N-benzyl-2-(1-(2-(diéthylamino)-2-oxoéthyl)-1H-indol-3-yl)-N-éthyl-2-oxoacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

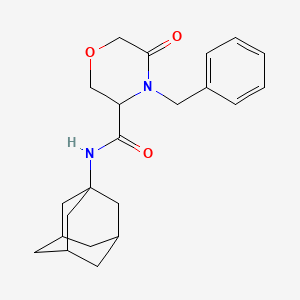

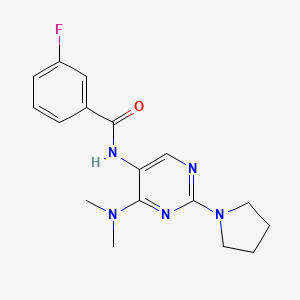

The compound is a complex organic molecule with an indole core structure. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains amide and ether functional groups, which can greatly influence its chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole core provides a rigid, planar structure, while the amide and ether groups may introduce additional flexibility .Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The reactivity of this specific compound would be influenced by the presence and position of the amide and ether groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Mécanisme D'action

Target of Action

Similar compounds have been found to interact with neuronal sodium channels, l-type calcium channels, and nmda receptors .

Mode of Action

The compound’s interaction with its targets leads to changes in the neuronal activity. It may inhibit the neuronal sodium channels at high concentrations and moderately bind to the L-type calcium channels and NMDA receptors . This interaction can modulate the electrical activity of the neurons, potentially leading to its observed effects.

Biochemical Pathways

It has been observed to affect brain serotonin and/or dopamine turnover . This suggests that it may influence the biochemical pathways involving these neurotransmitters, potentially affecting mood and behavior.

Result of Action

The compound has been observed to have analgesic and anticonvulsant activity in animal models . It has also been found to affect locomotion and anxiety-like behavior in zebrafish . These effects are likely a result of its interaction with its targets and its influence on the associated biochemical pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide in lab experiments is its neuroprotective effects, which may make it useful in studying neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Orientations Futures

There are a number of potential future directions for research on N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. It may also be useful in studying the role of acetylcholinesterase in cognitive function. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Méthodes De Synthèse

The synthesis of N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide involves a multi-step process starting with the reaction of indole-3-acetic acid with benzyl bromide to form benzylindole-3-acetic acid. This compound is then reacted with diethylamine to form N,N-diethylbenzylindole-3-acetamide. Finally, this compound is reacted with ethyl oxalyl chloride to form N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide.

Applications De Recherche Scientifique

- Résultats:

Neuropharmacologie et études comportementales

Recherche anticancéreuse

Complexes de cuivre et propriétés anticancéreuses

En résumé, ce composé multiforme est prometteur dans divers domaines, de la neuropharmacologie à la recherche sur le cancer. Sa structure et ses effets uniques justifient des recherches plus poussées, ce qui en fait un sujet fascinant pour l’exploration scientifique. 🌟 .

Propriétés

IUPAC Name |

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-4-26(5-2)23(29)18-28-17-21(20-14-10-11-15-22(20)28)24(30)25(31)27(6-3)16-19-12-8-7-9-13-19/h7-15,17H,4-6,16,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOHAAZIESIDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2459151.png)

![N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2459157.png)